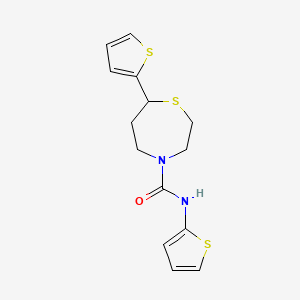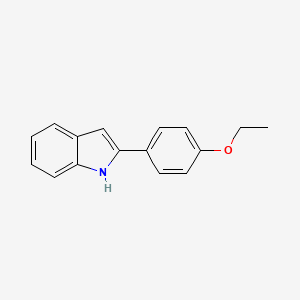
2-(4-乙氧基苯基)-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyphenyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
科学研究应用
2-(4-ethoxyphenyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various cellular targets . For instance, a compound structurally related to 2-(4-ethoxyphenyl)-1H-indole, known as Hoechst 33342 dye, has been observed to bind to DNA . Another compound, referred to as feeblin, has been found to interact with the SLC15A4-TASL adapter module, disrupting the TLR7/8-IRF5 signaling pathway .
Mode of Action
For example, feeblin, a compound structurally related to 2-(4-ethoxyphenyl)-1H-indole, binds to a lysosomal outward-open conformation of SLC15A4, leading to degradation of TASL . This results in the interruption of the TLR7/8-IRF5 signaling pathway and prevention of downstream proinflammatory responses .
Biochemical Pathways
For instance, feeblin disrupts the TLR7/8-IRF5 signaling pathway .
Result of Action
For example, feeblin’s action leads to the degradation of TASL, interrupting the TLR7/8-IRF5 signaling pathway and preventing downstream proinflammatory responses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenylhydrazine and an appropriate indole precursor.
Condensation Reaction: The 4-ethoxyphenylhydrazine is then condensed with the indole precursor under acidic or basic conditions to form the desired product.
Cyclization: The intermediate product undergoes cyclization to form the indole ring system, resulting in 2-(4-ethoxyphenyl)-1H-indole.
Industrial Production Methods: Industrial production of 2-(4-ethoxyphenyl)-1H-indole may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
化学反应分析
Types of Reactions: 2-(4-ethoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(4-ethoxyphenyl)-1H-indoline.
Substitution: Formation of halogenated indole derivatives.
相似化合物的比较
2-Phenyl-1H-indole: Lacks the ethoxy group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)-1H-indole: Features a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
2-(4-Chlorophenyl)-1H-indole: Contains a chlorine substituent, which can significantly alter its chemical behavior and biological activity.
Uniqueness: 2-(4-ethoxyphenyl)-1H-indole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
2-(4-ethoxyphenyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEFYFHAXIUFLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
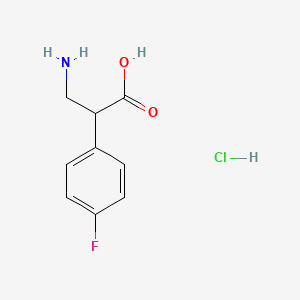
![[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2418064.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2418065.png)
![Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2418067.png)
![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B2418068.png)
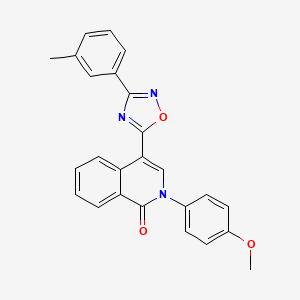

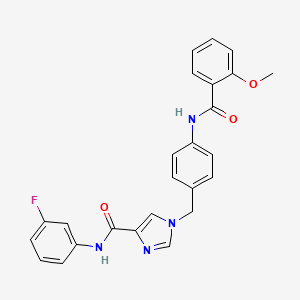
![2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2418075.png)

![1-(4-bromophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2418078.png)

![8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2418081.png)
